molecular formula C8H13N3S B1395912 1-[(1,3-Thiazol-2-yl)methyl]piperazine CAS No. 885699-90-1

1-[(1,3-Thiazol-2-yl)methyl]piperazine

Cat. No. B1395912
CAS RN: 885699-90-1
M. Wt: 183.28 g/mol
InChI Key: NEPNZBBYKHIRKO-UHFFFAOYSA-N
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Description

“1-[(1,3-Thiazol-2-yl)methyl]piperazine” is a chemical compound that contains a thiazole ring and a piperazine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms. The compound is often used in the synthesis of various pharmaceuticals and biologically active agents .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring and a piperazine ring . The thiazole ring is aromatic, meaning the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 292.66 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Research

1-[(1,3-Thiazol-2-yl)methyl]piperazine derivatives demonstrate potential in cancer treatment. Kostyantyn Turov (2020) investigated polyfunctional substituted 1,3-thiazoles, finding compounds with a piperazine substituent particularly effective against various cancer cell lines, including lung, kidney, and breast cancers, leukemia, and melanoma (Turov, 2020).

Anti-inflammatory Activity

Compounds containing this compound have shown anti-inflammatory properties. A study by Aejaz Ahmed et al. (2017) synthesized novel compounds that demonstrated significant in-vitro and in-vivo anti-inflammatory activities (Ahmed, Molvi, & Khan, 2017).

Histamine H3 Receptor Antagonists

Frymarkiewicz and Walczyński (2009) explored this compound derivatives as H3-receptor antagonists, finding compounds in this series effective in vitro. This suggests potential therapeutic applications in areas modulated by the H3 receptor (Frymarkiewicz & Walczyński, 2009).

Antibacterial and Antiviral Agents

Studies have highlighted the potential of this compound derivatives as antibacterial and antiviral agents. Mekky and Sanad (2020) synthesized novel compounds with significant efficacy against various bacterial strains, including E. coli and S. aureus, and displayed inhibitory activities against biofilms and MurB enzyme (Mekky & Sanad, 2020). Additionally, Xia (2015) reported compounds with inhibitory effects on Xanthomonas campestris, a pathogenic bacteria, and tobacco mosaic virus (Xia, 2015).

Antidepressant and Anxiolytic Properties

The potential use of this compound derivatives in treating depression and anxiety has been explored. Kumar et al. (2017) synthesized compounds that showed significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

Antimicrobial Activities

Several studies have indicated the antimicrobial potential of this compound derivatives. Menteşe et al. (2013) synthesized norfloxacin derivatives containing 1,3-thiazole, demonstrating excellent antimicrobial activities (Menteşe et al., 2013).

Antiparasitic Activity

This compound derivatives have been evaluated for their antiparasitic activities. A study by Mavrova et al. (2006) synthesized derivatives showing high efficacy against Trichinella spiralis, a parasitic worm (Mavrova, Anichina, Vuchev, Tsenov, Denkova, Kondeva, & Micheva, 2006).

Safety and Hazards

The safety information for “1-[(1,3-Thiazol-2-yl)methyl]piperazine” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

Thiazoles, including “1-[(1,3-Thiazol-2-yl)methyl]piperazine”, have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them promising candidates for the development of various drugs and biologically active agents . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.

Biochemical Analysis

Biochemical Properties

1-[(1,3-Thiazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound has been shown to bind to certain receptor proteins, altering their conformation and signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The thiazole ring in this compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation . In vivo studies have also demonstrated that this compound can have long-term effects on tissue homeostasis and organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular macromolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in different pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, this compound can modulate mitochondrial function and energy production, while in the nucleus, it can influence gene expression by interacting with chromatin and transcriptional machinery .

properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPNZBBYKHIRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702582
Record name 1-[(1,3-Thiazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885699-90-1
Record name 1-(2-Thiazolylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885699-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,3-Thiazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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